molecular formula C13H13N3O B097140 N'-benzylpyridine-4-carbohydrazide CAS No. 16827-11-5

N'-benzylpyridine-4-carbohydrazide

Cat. No. B097140
CAS RN: 16827-11-5
M. Wt: 227.26 g/mol
InChI Key: QFSUCTHCSKPAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzylpyridine-4-carbohydrazide (BPH) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPH is a hydrazide derivative of pyridine and has been studied extensively for its biological and pharmacological properties.

Mechanism Of Action

The mechanism of action of N'-benzylpyridine-4-carbohydrazide is not fully understood, but it is believed to act through multiple pathways. N'-benzylpyridine-4-carbohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. N'-benzylpyridine-4-carbohydrazide has been found to inhibit the activity of bacterial enzymes, leading to cell death.

Biochemical And Physiological Effects

N'-benzylpyridine-4-carbohydrazide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. N'-benzylpyridine-4-carbohydrazide also exhibits neuroprotective effects and has been found to protect against neuronal damage in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

N'-benzylpyridine-4-carbohydrazide has several advantages as a research tool. It is relatively easy to synthesize and is readily available. N'-benzylpyridine-4-carbohydrazide has been found to exhibit significant biological activity at low concentrations, making it an ideal candidate for drug discovery studies. However, N'-benzylpyridine-4-carbohydrazide also has some limitations. It is relatively unstable and can degrade over time, making it difficult to store for long periods. N'-benzylpyridine-4-carbohydrazide also has limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on N'-benzylpyridine-4-carbohydrazide. One potential area of research is the development of N'-benzylpyridine-4-carbohydrazide-based drugs for the treatment of cancer and bacterial infections. Another area of research is the investigation of the neuroprotective effects of N'-benzylpyridine-4-carbohydrazide in animal models of neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of N'-benzylpyridine-4-carbohydrazide and its potential side effects.

Synthesis Methods

The synthesis of N'-benzylpyridine-4-carbohydrazide can be achieved through several methods, including the reaction of pyridine-4-carboxylic acid with benzyl hydrazine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction yields N-benzylpyridine-4-carboxylic acid hydrazide, which can be further reduced to N'-benzylpyridine-4-carbohydrazide using a reducing agent such as sodium borohydride.

Scientific Research Applications

N'-benzylpyridine-4-carbohydrazide has been extensively studied for its potential applications in the field of drug discovery and development. It has been shown to exhibit significant antitumor, antibacterial, antifungal, and antiviral activities. N'-benzylpyridine-4-carbohydrazide has been found to be effective against various cancer cell lines, including breast, colon, lung, and prostate cancer. It has also shown potential as an antibacterial agent against gram-positive and gram-negative bacteria.

properties

CAS RN

16827-11-5

Product Name

N'-benzylpyridine-4-carbohydrazide

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N'-benzylpyridine-4-carbohydrazide

InChI

InChI=1S/C13H13N3O/c17-13(12-6-8-14-9-7-12)16-15-10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17)

InChI Key

QFSUCTHCSKPAGJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNNC(=O)C2=CC=NC=C2

Canonical SMILES

C1=CC=C(C=C1)CNNC(=O)C2=CC=NC=C2

synonyms

4-Pyridinecarboxylicacid,2-(phenylmethyl)hydrazide(9CI)

Origin of Product

United States

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